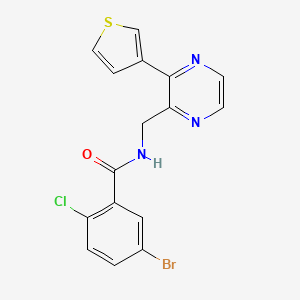
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a 2-chloro-6-fluorobenzylthio group and a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a 2-chloro-6-fluorobenzyl halide reacts with a thiol derivative to form the benzylthio intermediate. This intermediate is then subjected to further reactions with a pyridazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
- 3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
- 3-((2-Chloro-6-fluorobenzyl)thio)-6-phenylpyridazine
Uniqueness
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is unique due to the presence of both chloro and fluoro substituents on the benzylthio group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxyphenyl group on the pyridazine ring makes this compound distinct from its analogs, potentially offering unique properties and applications.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-23-13-5-2-4-12(10-13)17-8-9-18(22-21-17)24-11-14-15(19)6-3-7-16(14)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCBVOAJJIILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2826205.png)

![2-[(4,4-Difluoropiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2826207.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)



![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2826215.png)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2826222.png)

![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)
